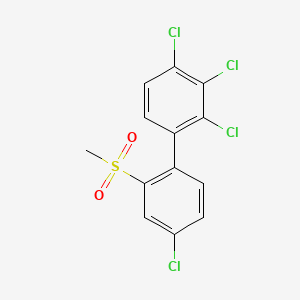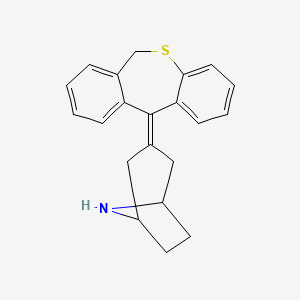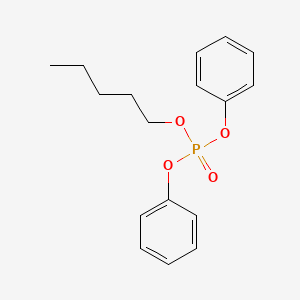
5,5'-Carbonylbis(4-bromo-2-benzofuran-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C17H6Br2O7. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonyl group. One common method includes the reaction of 4-bromo-2-benzofuran-1,3-dione with phosgene (COCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form imides or esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substituted Benzofurans: Resulting from nucleophilic substitution.
Imides and Esters: Formed through condensation reactions.
科学的研究の応用
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) involves its interaction with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzophenonetetracarboxylic Dianhydride: Another benzofuran derivative with similar reactivity.
Phthalic Anhydride: Shares structural similarities but lacks the bromine atoms.
Benzofuran-2,3-dione: A simpler benzofuran derivative with fewer functional groups.
Uniqueness
5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is unique due to the presence of both bromine atoms and a carbonyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.
特性
| 95264-66-7 | |
分子式 |
C17H4Br2O7 |
分子量 |
480.0 g/mol |
IUPAC名 |
4-bromo-5-(4-bromo-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H4Br2O7/c18-11-7(3-1-5-9(11)16(23)25-14(5)21)13(20)8-4-2-6-10(12(8)19)17(24)26-15(6)22/h1-4H |
InChIキー |
YICSHMANQZXGPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)Br)C(=O)C3=C(C4=C(C=C3)C(=O)OC4=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)




![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)
